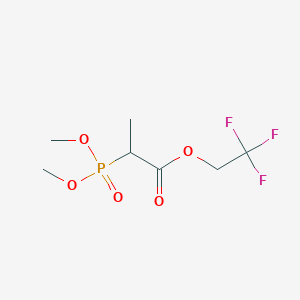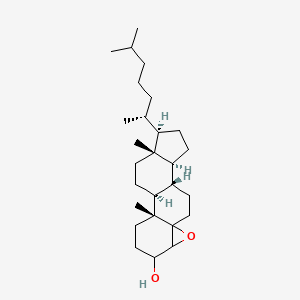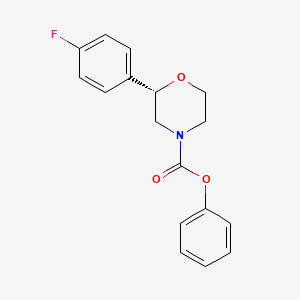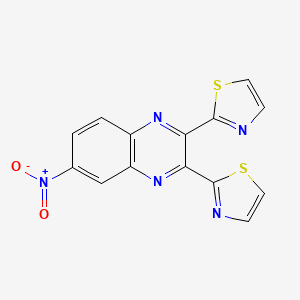
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by the presence of trifluoroethyl and dimethoxyphosphoryl groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate typically involves the selective transesterification of tris(2,2,2-trifluoroethyl) phosphate. This method includes a three-step substitution for 2,2,2-trifluoroethoxy groups, enabling the synthesis of mixed unsymmetric phosphate triesters from different alcohols . The substitution of the trifluoroethoxy group at the phosphorus proceeds selectively in the presence of DBU or lithium alkoxides .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphonates.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate has a wide range of scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The dimethoxyphosphoryl group contributes to the compound’s reactivity and ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2,2-trifluoroethyl) phosphite: Used as a ligand in organometallic chemistry and as an electrolyte additive.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Utilized in the synthesis of H-phosphonates and as a flame retardant.
Tris(2,2,2-trifluoroethyl) borate: Employed in the synthesis of boron-containing compounds and as a reagent in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate is unique due to its combination of trifluoroethyl and dimethoxyphosphoryl groups, which confer distinct chemical properties such as high reactivity, thermal stability, and the ability to participate in diverse chemical reactions. These attributes make it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
919090-94-1 |
|---|---|
Molecular Formula |
C7H12F3O5P |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C7H12F3O5P/c1-5(16(12,13-2)14-3)6(11)15-4-7(8,9)10/h5H,4H2,1-3H3 |
InChI Key |
HKUOEUWVCHFLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(F)(F)F)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
